The synthesis of YM-244769 involves several key steps that lead to the formation of its unique nicotinamide core structure. The process begins with the preparation of 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives. Specific synthetic routes include:
Technical details regarding the synthesis can be found in specialized literature that discusses structure-activity relationships and optimization processes for similar compounds .
YM-244769 has a defined molecular structure characterized by its nicotinamide backbone and specific substituents that enhance its biological activity. The molecular formula is C₁₈H₁₈F₁N₃O₃, and it features:
The structural data reveals critical insights into how modifications affect the compound's inhibitory potency against different sodium/calcium exchangers .
YM-244769 undergoes several chemical reactions during its synthesis and application:
These reactions are pivotal for understanding how YM-244769 functions at a cellular level and its potential therapeutic effects.
The mechanism of action for YM-244769 primarily revolves around its role as an inhibitor of sodium/calcium exchange. By selectively inhibiting NCX3, YM-244769 reduces intracellular calcium overload, which is often implicated in neuronal injury during ischemic events. The process can be summarized as follows:
Data from pharmacological studies support this mechanism, showing significant protective effects on neuronal cells under stress conditions.
YM-244769 exhibits several physical and chemical properties relevant to its functionality:
These properties are essential for understanding how YM-244769 can be effectively utilized in laboratory settings and potential clinical applications.
The primary scientific uses of YM-244769 include:
YM-244769 (N-(3-aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy} nicotinamide) emerged in the mid-2000s as a strategic advancement in targeting the Na⁺/Ca²⁺ exchanger (NCX), a critical regulator of cellular calcium homeostasis. Its development stemmed from efforts to overcome limitations of earlier inhibitors like KB-R7943, which exhibited suboptimal selectivity and potency. Discovered through systematic screening of benzyloxyphenyl derivatives, YM-244769 was identified as a potent, cell-permeable compound with a unique preference for the NCX3 isoform. Initial pharmacological profiling demonstrated differential inhibition, with IC₅₀ values of 18 nM for NCX3 versus 68 nM (NCX1) and 96 nM (NCX2) in transfected cell models using ⁴⁵Ca²⁺ uptake assays [1] [9]. This ~3.8–5.3-fold selectivity for NCX3 over NCX1/NCX2 was unprecedented and positioned YM-244769 as a key tool for isoform-specific mechanistic studies [1].
The compound’s therapeutic potential was rapidly recognized in neuronal protection research. In hypoxia/reoxygenation (H/R) models using human SH-SY5Y neuroblastoma cells (expressing NCX1 and NCX3), YM-244769 (0.3–1 μM) significantly attenuated lactate dehydrogenase (LDH) release, indicating reduced cell damage. Critically, antisense knockdown experiments confirmed that NCX3 contributed more substantially (61% protection) to neuronal damage than NCX1 (35%), aligning with YM-244769’s isoform selectivity [1] [3]. Beyond neuroprotection, functional studies revealed unexpected roles in renal physiology. In vivo, oral administration (0.1–1 mg/kg) in mice induced dose-dependent natriuresis, increasing urine volume and urinary excretion of Na⁺, K⁺, Cl⁻, and Ca²⁺. Genetic knockout models traced this effect primarily to NCX2, as the response vanished in NCX2-KO and double-KO mice [5] [3].
Recent research expanded YM-244769’s applications to oncology. In melanoma (A2058, A375), breast cancer (MDA-MB-231), and glioblastoma models, NCX3 blockade by YM-244769 (5–100 µM) suppressed proliferation and migration while inducing apoptosis. CRISPR/Cas9-mediated NCX3 knockout mirrored these effects, confirming on-target activity. Mechanistically, NCX3 inhibition disrupted mitochondrial respiration, linking calcium extrusion to cancer bioenergetics [6] [8].
Table 1: Key Pharmacological Properties of YM-244769 Across Research Domains
Research Domain | Experimental Model | Key Finding(s) | Reference |
---|---|---|---|
Isoform Selectivity | NCX-transfected CCL39 cells | IC₅₀: 18 nM (NCX3), 68 nM (NCX1), 96 nM (NCX2) for reverse-mode NCX | [1] |
Neuroprotection | SH-SY5Y cells (H/R injury) | 61% protection via NCX3 inhibition; reduced LDH release at 0.3–1 µM | [1] [3] |
Renal Physiology | Wild-type mice (oral admin) | Dose-dependent ↑ urine volume (200%), Na⁺/K⁺/Cl⁻ excretion; NCX2-dependent | [5] [3] |
Cancer Biology | MDA-MB-231/JIMT1 cells | ↑ Apoptosis, ↓ migration/proliferation; impaired mitochondrial respiration | [6] |
YM-244769 belongs to the benzyloxyphenyl pharmacophore family, characterized by a core structure combining a nicotinamide scaffold with substituted benzyloxy and aminobenzyl groups. Its chemical structure (C₂₆H₂₂FN₃O₃; MW 443.47) features three domains critical for activity and selectivity [3] [7] [9]:
Functionally, YM-244769 is classified as a reverse-mode (Ca²⁺-entry) preferential inhibitor. Electrophysiological studies in guinea pig ventricular myocytes revealed it suppresses outward Iₙₒₓ (reverse mode; Ca²⁺ influx) with an IC₅₀ of 50 nM, while inward current (forward mode; Ca²⁺ efflux) requires 10 μM for 50% inhibition. This 200-fold selectivity arises from state-dependent binding to Na⁺-inactivated NCX conformations [2] [3]. Mutagenesis studies identified Gly833 in NCX1 (equivalent to Gly801 in NCX3) as critical for sensitivity. Exchangers with accelerated Na⁺-dependent inactivation showed hypersensitivity to YM-244769, underscoring its reliance on conformational dynamics [1].
Table 2: Structural and Functional Comparison of YM-244769 with Key Benzyloxyphenyl NCX Inhibitors
Inhibitor | Core Structure | NCX Isoform Selectivity | Mode Selectivity | Primary Research Applications |
---|---|---|---|---|
YM-244769 | Nicotinamide-linked | NCX3 > NCX1 ≈ NCX2 (18 vs 68/96 nM) | Reverse ≫ Forward (50 nM vs >10 µM) | Neuroprotection, renal physiology, cancer |
KB-R7943 | Isothiourea-linked | NCX3 ≈ NCX1 ≈ NCX2 (IC₅₀ ~1–10 µM) | Moderate reverse preference (~5–30-fold) | Ischemia-reperfusion injury |
SEA0400 | Diphenylamine-linked | NCX1 > NCX2 ≫ NCX3 (5–30 nM vs >1 µM) | Bidirectional (similar IC₅₀) | Cardiac contractility studies |
SN-6 | Thiazolidine-linked | NCX1 > NCX3 (IC₅₀ ~1–4 µM) | Reverse preference (~10-fold) | Renal ischemia models |
Distinct from SEA0400 (NCX1-selective) and KB-R7943 (non-selective), YM-244769 exploits the divergent α2-region among NCX isoforms. Chimeric NCX1/NCX3 studies mapped its binding interface to residues within this region, explaining its NCX3 bias. Unlike KB-R7943, which inhibits multiple ion channels, YM-244769 shows negligible activity against L-type Ca²⁺ channels, Na⁺/H⁺ exchangers, or adrenergic receptors at ≤1 μM, ensuring specificity [1] [4]. Its trypsin-insensitivity further distinguishes it from earlier inhibitors; intracellular trypsin application in myocytes failed to alter YM-244769’s efficacy, suggesting extracellular binding or resistance to protease-mediated cleavage of regulatory domains [2].
In therapeutic contexts, YM-244769’s structural advantages translate to orally bioavailable neuroprotection and renal modulation, contrasting with the limited central delivery of peptide-based NCX inhibitors. However, its utility in cardiac tissue is context-dependent: while potently inhibiting Iₙₒₓ in guinea pig myocytes (IC₅₀ ~100 nM bidirectionally), it lacks positive inotropy in rabbit hearts due to species-specific action potential durations modulating NCX operational modes [2] [4].
Table 3: Mechanistic Basis of YM-244769's Pharmacological Profile
Property | Mechanistic Basis | Functional Consequence |
---|---|---|
NCX3 Preference | High-affinity binding to α2-region residues (e.g., Gly801) in Na⁺-inactivated state | Targeted neuroprotection; ↓ compensation by NCX1/NCX2 |
Reverse-Mode Bias | Stabilization of Na⁺-bound inactivated conformation during Ca²⁺ influx | Blocks Ca²⁺ overload in ischemia without impairing Ca²⁺ extrusion |
Oral Bioavailability | Lipophilic benzyloxyphenyl groups enhance membrane permeability | Efficacy in renal and systemic models after oral dosing |
Trypsin Resistance | Extracellular binding site or insensitivity to cytoplasmic regulatory domain cleavage | Persistent inhibition despite intracellular protease activity |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9